molecular formula C26H29N3O B4097092 2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide

2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide

Cat. No.: B4097092
M. Wt: 399.5 g/mol
InChI Key: WBUBOKBARDGPSS-UHFFFAOYSA-N
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Description

2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide is a complex organic compound that features a benzimidazole core. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide typically involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring . This is followed by the alkylation of the benzimidazole with naphthylmethyl bromide under basic conditions to introduce the naphthylmethyl group. The final step involves the reaction of the resulting intermediate with 2,2-dimethylpropanoyl chloride in the presence of a base to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: N-oxides of the benzimidazole ring.

    Reduction: Amines from the reduction of nitro groups.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-benzimidazol-2-yl derivatives: Known for their antimicrobial and anticancer activities.

    Naphthylmethyl-substituted benzimidazoles: Studied for their antiviral and antiparasitic properties.

Uniqueness

2,2-dimethyl-N-{3-[1-(naphthylmethyl)benzimidazol-2-yl]propyl}propanamide is unique due to its specific combination of a benzimidazole core with a naphthylmethyl group and a 2,2-dimethylpropanamide moiety. This unique structure imparts distinct pharmacological properties and makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

2,2-dimethyl-N-[3-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O/c1-26(2,3)25(30)27-17-9-16-24-28-22-14-6-7-15-23(22)29(24)18-20-12-8-11-19-10-4-5-13-21(19)20/h4-8,10-15H,9,16-18H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUBOKBARDGPSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCCC1=NC2=CC=CC=C2N1CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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